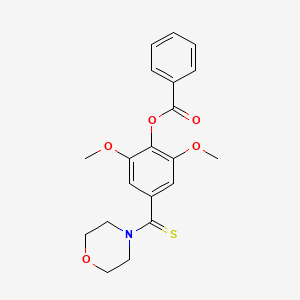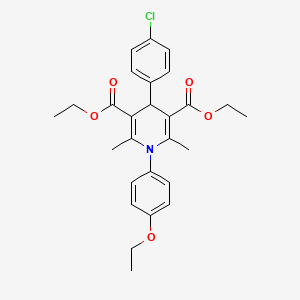![molecular formula C21H24N6O7S B15011950 4-[(5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}phenyl)sulfonyl]morpholine](/img/structure/B15011950.png)
4-[(5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}phenyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring.
Hydrazination: Formation of hydrazine derivatives.
Sulfonylation: Addition of sulfonyl groups to the aromatic ring.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation may produce nitroso or nitrate derivatives.
Aplicaciones Científicas De Investigación
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}PYRROLIDINE
- 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}PIPERIDINE
Uniqueness
The uniqueness of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H24N6O7S |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylsulfonyl-4-nitro-N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C21H24N6O7S/c28-26(29)17-4-5-18(21(14-17)35(32,33)25-9-11-34-12-10-25)23-22-15-16-3-6-19(20(13-16)27(30)31)24-7-1-2-8-24/h3-6,13-15,23H,1-2,7-12H2/b22-15+ |
Clave InChI |
NKDKJXWAVBNASD-PXLXIMEGSA-N |
SMILES isomérico |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-benzylsulfanyl)-5-furan-2-yl-[1,3,4]oxadiazole](/img/structure/B15011867.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15011869.png)
![N-({N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B15011873.png)
![5-amino-4-cyano-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B15011881.png)
![3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B15011886.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15011902.png)
![2,4-dibromo-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15011906.png)


![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15011926.png)
![(4E)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15011936.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15011946.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B15011951.png)
![Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15011958.png)
